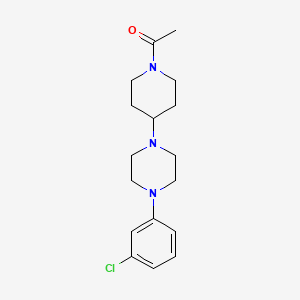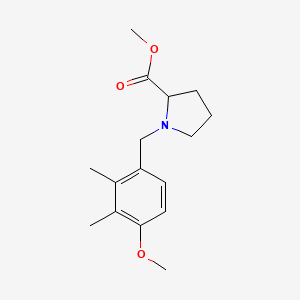![molecular formula C17H30N2O B3850037 1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B3850037.png)
1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide
Overview
Description
1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide, also known as TTX-030, is a synthetic compound that has been developed for scientific research purposes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, neuroscience, and cancer research.
Mechanism of Action
1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide exerts its effects by binding to the allosteric site of GPCRs, which modulates their activity. This binding results in the activation or inhibition of downstream signaling pathways, leading to various physiological effects. 1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to its potential as a cancer therapeutic agent.
Biochemical and Physiological Effects:
1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, depending on the target receptor or enzyme. For example, 1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide has been shown to increase insulin secretion by activating the glucagon-like peptide-1 receptor. 1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Advantages and Limitations for Lab Experiments
1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate GPCRs with high selectivity. However, 1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide has limitations, such as its potential for off-target effects and the need for further optimization for its use as a cancer therapeutic agent.
Future Directions
There are several future directions for the study of 1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide. One potential direction is the development of 1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide derivatives with improved selectivity and potency for specific GPCRs or enzymes. Another direction is the investigation of 1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide as a potential therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders. Overall, the study of 1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide has the potential to lead to the development of novel therapeutics for various diseases.
Scientific Research Applications
1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in various scientific fields. In pharmacology, 1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide has been investigated for its ability to modulate G protein-coupled receptors (GPCRs), which are involved in various physiological processes. 1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide has also been studied for its potential as a cancer therapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c1-13-5-4-9-17(2,3)15(13)8-12-19-10-6-14(7-11-19)16(18)20/h14H,4-12H2,1-3H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYJPGPUICFEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{3-[(3-fluorobenzyl)amino]butyl}phenol](/img/structure/B3849959.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B3849966.png)
![1'-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,4'-bipiperidine](/img/structure/B3849987.png)
![7-hydroxy-4-{2-[3-(1H-imidazol-1-yl)propoxy]phenyl}-6-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B3849990.png)


![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B3850012.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B3850013.png)

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3850024.png)
![methyl 4-{[(3-chloro-4-fluorophenyl)amino]methyl}benzoate](/img/structure/B3850032.png)


![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B3850056.png)